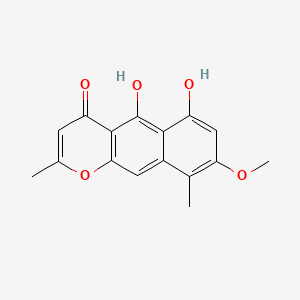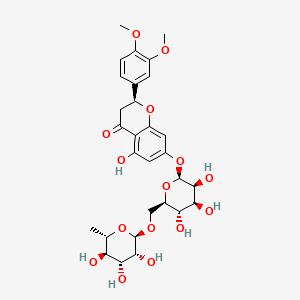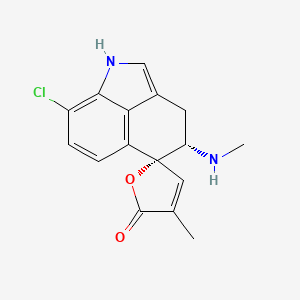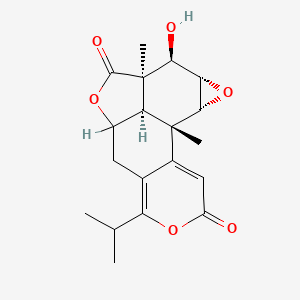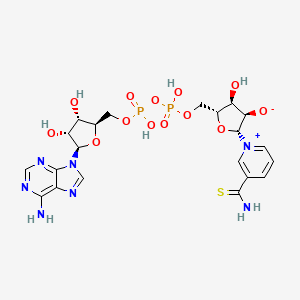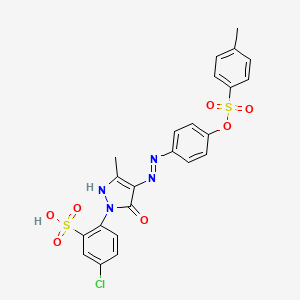
Acid Yellow 40 free acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Yellow 40 free acid, also known as 5-chloro-2-{5-hydroxy-3-methyl-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl]-1H-pyrazol-1-yl}benzenesulfonic acid, is a synthetic azo dye. It is widely used in various industries due to its vibrant yellow color and stability. The compound has a molecular formula of C23H19ClN4O7S2 and a molecular weight of 562.996 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Yellow 40 free acid typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 5-chloro-2-hydroxy-3-methyl-4-[(4-methylphenyl)sulfonyl]oxyphenyl diazonium salt. The reaction is carried out in an acidic medium, usually with hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or filtration to remove any impurities .
化学反应分析
Types of Reactions
Acid Yellow 40 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Oxidized products may include sulfonic acids and chlorinated derivatives.
Reduction: Aromatic amines are the primary products of reduction.
Substitution: Substituted aromatic compounds with various functional groups.
科学研究应用
Acid Yellow 40 free acid has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its stability and color properties.
Industry: Widely used in textile, paper, and food industries as a coloring agent
作用机制
The mechanism of action of Acid Yellow 40 free acid involves its interaction with various molecular targets. The azo group in the compound can undergo reduction to form aromatic amines, which can interact with cellular components. The compound’s sulfonic acid groups enhance its solubility in water, facilitating its use in aqueous environments .
相似化合物的比较
Similar Compounds
Acid Yellow 17: Another azo dye with similar applications but different molecular structure.
Acid Yellow 23:
Acid Yellow 54: Used in similar applications but has different chemical properties.
Uniqueness
Acid Yellow 40 free acid is unique due to its specific molecular structure, which provides distinct color properties and stability. Its ability to undergo various chemical reactions makes it versatile for different applications .
属性
CAS 编号 |
32674-42-3 |
|---|---|
分子式 |
C23H19ClN4O7S2 |
分子量 |
563 g/mol |
IUPAC 名称 |
5-chloro-2-[5-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C23H19ClN4O7S2/c1-14-3-10-19(11-4-14)37(33,34)35-18-8-6-17(7-9-18)25-26-22-15(2)27-28(23(22)29)20-12-5-16(24)13-21(20)36(30,31)32/h3-13,27H,1-2H3,(H,30,31,32) |
InChI 键 |
YAJBMBQCZCRWSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)O)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)O)C |
Key on ui other cas no. |
6372-96-9 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione](/img/structure/B1226382.png)
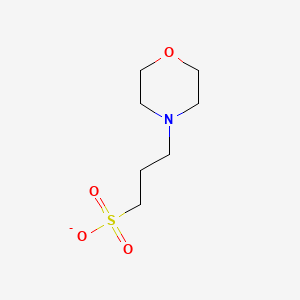
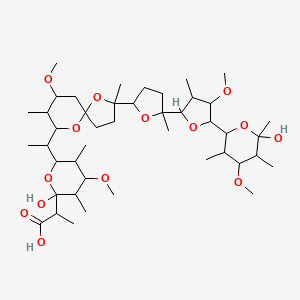
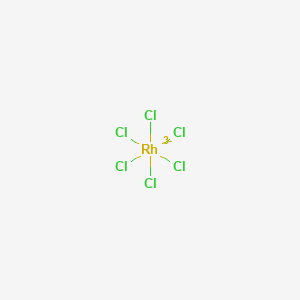
![[(Carboxymethyl)imino]diacetate](/img/structure/B1226388.png)
![2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)-2-phenylacetamide](/img/structure/B1226389.png)
![3-(3,4,5-Trimethoxyphenyl)propanoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1226391.png)
![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester](/img/structure/B1226392.png)
![6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide](/img/structure/B1226394.png)
